4-nitro-N-(4-nitrophenyl)benzenesulfonamide
Description
Synthesis Analysis
The synthesis of derivatives of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide involves chemoselective aromatic substitution methods and the use of metal-promoted tandem nitration and halogenation processes. These methods highlight the compound's functional group compatibility and practical application in generating crucial intermediates for further chemical synthesis (Xiao Yu et al., 2022).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography has revealed detailed insights into the arrangement of atoms within 4-nitro-N-(4-nitrophenyl)benzenesulfonamide and its derivatives. For example, studies have shown characteristic features of benzenesulfonamide derivatives, including the twist of the N-phenyl rings with respect to the phenylsulfonamide group, and the formation of dimers via hydrogen bonds (M. Główka et al., 1995).
Chemical Reactions and Properties
4-nitro-N-(4-nitrophenyl)benzenesulfonamide participates in various chemical reactions, including photooxidation processes leading to nitroso- and nitro-products. Such reactions demonstrate the compound's reactivity and the influence of specific functional groups on its chemical behavior (G. C. Miller & D. Crosby, 1983).
Physical Properties Analysis
The physical properties of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide derivatives, including their crystalline structure and hydrogen bonding patterns, are critical for understanding their stability and potential for forming cocrystals. These properties are crucial for designing materials with desired characteristics (Kinga Wzgarda-Raj et al., 2022).
properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6S/c16-14(17)10-3-1-9(2-4-10)13-22(20,21)12-7-5-11(6-8-12)15(18)19/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBGGRRWUZEVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(4-nitrophenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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